1-(Benzylsulfonyl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
36821-23-5 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-benzylsulfonylaziridine |
InChI |
InChI=1S/C9H11NO2S/c11-13(12,10-6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
LXRYXHPECAPIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylsulfonyl Aziridine and Analogous N Sulfonylaziridines
Direct Aziridination Approaches
Direct aziridination involves the formation of the aziridine (B145994) ring in a single synthetic operation from an alkene or an imine. These methods are highly sought after for their atom economy and efficiency.
One of the most powerful strategies for aziridine synthesis is the formal addition of a nitrene group to a carbon-carbon double bond. nih.gov This "C₂ + N₁" approach is attractive due to the wide availability of alkene starting materials. nih.gov The nitrene, a neutral, monovalent nitrogen species, can be generated from various precursors and is often stabilized by a metal catalyst to control its reactivity and selectivity.
A multitude of transition metals, including copper, rhodium, iron, cobalt, and ruthenium, have been shown to effectively catalyze the transfer of a nitrene fragment to an olefin. nih.govnih.govrsc.orgprinceton.edu These reactions often employ nitrene precursors such as sulfonyl azides, sulfamate (B1201201) esters, or iminoiodinanes. nih.govrsc.orgconicet.gov.ar The catalyst plays a crucial role in forming a metal-nitrenoid intermediate, which then reacts with the alkene to furnish the aziridine. nih.gov
Dirhodium(II) complexes, in particular, have proven to be highly efficient catalysts. For instance, C₄-symmetrical dirhodium(II) tetracarboxylates catalyze the asymmetric intermolecular aziridination of various alkenes with sulfamates, providing excellent yields and high enantioselectivity. conicet.gov.ar The reaction is versatile, accommodating mono-, di-, and trisubstituted olefins. conicet.gov.ar Similarly, cobalt-porphyrin complexes have been successfully used to catalyze the aziridination of a range of alkenes using trichloroethoxysulfonyl (TCES) azide (B81097) as the nitrene source, achieving high yields and good enantioselectivities. nih.gov Iron and manganese porphyrin complexes have also been investigated for catalytic nitrene transfer. princeton.edu
Copper-catalyzed systems are also prevalent. The combination of a copper(I) source with a chiral diimine or bis(oxazoline) ligand can facilitate the enantioselective aziridination of olefins using (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) as the nitrene precursor. princeton.edumdpi.comacs.org These methods have been instrumental in the development of asymmetric aziridination. mdpi.com
Table 1: Examples of Transition Metal-Catalyzed Nitrene Additions to Alkenes.
Nitrenes are highly reactive intermediates that are typically generated in situ. Organic azides, particularly sulfonyl azides (RSO₂N₃), are common precursors. nih.gov The thermal or photolytic decomposition of sulfonyl azides leads to the extrusion of dinitrogen gas (N₂) and the formation of a sulfonylnitrene. nih.gov This method is advantageous because the only byproduct is environmentally benign nitrogen gas. nih.gov
Alternatively, nitrenes can be generated from sulfonamides (RSO₂NH₂) through oxidation. A common method involves the use of an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) in the presence of a metal catalyst. illinois.edu Metal-free procedures have also been developed, for instance, using tert-butyl hypoiodite (B1233010) (t-BuOI), which can be formed in situ from tert-butyl hypochlorite (B82951) and sodium iodide, to achieve aziridination directly from sulfonamides and alkenes. researchgate.net
An alternative "C₂ + N₁" strategy for aziridine synthesis involves the reaction of a carbene, or a carbene equivalent, with an imine. nih.govillinois.edu This approach is complementary to nitrene transfer and has benefited from well-established methods for carbene generation and transfer. illinois.edu
The reaction of sulfur ylides with imines, often called the aza-Corey-Chaykovsky reaction, is a powerful method for constructing aziridine rings. This reaction typically involves the nucleophilic attack of the ylide on the imine carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution with the sulfide (B99878) acting as a leaving group closes the three-membered ring.
Catalytic asymmetric versions of this reaction have been developed. Chiral sulfides can be used in catalytic amounts in conjunction with a metal salt and a diazo compound (as a carbene precursor) to generate the chiral sulfur ylide in situ. mdpi.com This ylide then reacts with an imine, such as an N-sulfonylimine, to produce chiral aziridines. For example, Aggarwal and coworkers have shown that chiral sulfides can promote the aziridination of imines with diazo compounds, affording products in good yields, albeit with moderate enantioselectivity in some cases. mdpi.com
Table 2: Example of Catalytic Asymmetric Sulfur Ylide-Mediated Aziridination.
The transfer of a carbene moiety from a metal-carbene complex to an imine is a direct and efficient route to aziridines. researchgate.net This reaction is most commonly catalyzed by rhodium or copper complexes. Diazo compounds, such as ethyl diazoacetate (EDA), are the most frequent carbene sources. mdpi.com
The seminal work by Wulff and others established that various catalytic systems can promote the aziridination of imines with diazo compounds, demonstrating high stereoselectivity and allowing for the selective synthesis of either cis or trans aziridines. mdpi.com Rhodium(II) catalysts, like dirhodium tetraacetate (Rh₂(OAc)₄), are particularly effective. illinois.edu The reaction proceeds via the formation of a rhodium-carbene intermediate, which is then transferred to the imine. Aggarwal reported a highly enantioselective aziridination by transferring a carbene, generated from a tosylhydrazone salt, to an imine using a rhodium catalyst in the presence of a chiral sulfide. illinois.edu This method displays broad generality and excellent enantioselectivity, though diastereoselectivity can be moderate. illinois.edu
Table 3: Examples of Metal-Catalyzed Carbene Transfer Reactions for Aziridine Synthesis.
Sulfur Ylide-Mediated Aziridination
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a fundamental approach to the synthesis of N-sulfonylaziridines. These methods involve the formation of the aziridine ring from an acyclic precursor containing both the nitrogen and the two-carbon unit, typically through an intramolecular nucleophilic substitution reaction.
Cyclization of Haloamines
The intramolecular cyclization of haloamines, often referred to as the Gabriel-Cromwell reaction, is a well-established method for forming aziridine rings. This strategy involves a base-mediated intramolecular SN2 reaction of a β-haloamine. thieme-connect.comthieme-connect.de The precursor is typically a β-amino alcohol, which is first N-sulfonylated and then converted to a β-halo derivative. The subsequent treatment with a base induces the nitrogen anion to displace the halide, closing the three-membered ring.
The general process can be outlined as:
N-Sulfonylation: An appropriate amino alcohol is reacted with a sulfonyl chloride (e.g., benzylsulfonyl chloride) to form the N-sulfonyl amino alcohol.
Halogenation: The hydroxyl group is converted into a good leaving group, typically a halide, by reacting it with a halogenating agent.
Cyclization: A base is used to deprotonate the sulfonamide nitrogen, which then acts as an intramolecular nucleophile, displacing the halide to form the N-sulfonylaziridine ring. thieme-connect.com
This method's efficiency can be influenced by the nature of the substituents and the reaction conditions.
Ring-Closing Reactions of Prefunctionalized Substrates
This approach encompasses methods where the acyclic precursor is already functionalized to facilitate ring closure. A common strategy begins with amino acids, which provide a chiral pool for synthesizing optically active N-sulfonylaziridines. For instance, an amino acid can be N-tosylated, its carboxylic acid group reduced to an alcohol, and the resulting N-tosyl-2-amino alcohol can undergo O-tosylation followed by an in-situ, base-mediated ring closure. rsc.org This multi-step process can often be performed without purification of the intermediates. rsc.org
Another significant prefunctionalized substrate is the epoxide. The synthesis of 2-substituted N-sulfonylaziridines can be achieved from the corresponding epoxides in a two-step process:
Ring-Opening: The epoxide is opened by a sulfonamide, such as 2,4,6-triisopropylbenzenesulfonamide, in the presence of a catalyst like potassium carbonate. rsc.org
Cyclization: The resulting hydroxyl-sulfonamide intermediate is then treated with a reagent like mesyl chloride under basic conditions to activate the hydroxyl group, which facilitates the subsequent ring-closing cyclization to yield the aziridine. rsc.org
Multi-Component and Formal Cycloaddition Aziridination Protocols
Multi-component reactions (MCRs) and formal cycloadditions offer highly convergent and atom-economical pathways to N-sulfonylaziridines. mdpi.com These protocols construct the aziridine ring by bringing together two or three separate reactants in a single synthetic operation.
A prominent example is the [2+1] cycloaddition of imines with carbenes or carbenoids. In this approach, an N-sulfonylimine reacts with a diazo compound, which serves as a carbene precursor, in the presence of a catalyst. Lewis acids or Brønsted acids are often employed to activate the imine. organic-chemistry.org For example, bismuth(III) triflate has been shown to catalyze the reaction between N-sulfonylimines and ethyl diazoacetate to produce aziridine carboxylates with high yields and excellent cis-diastereoselectivity. organic-chemistry.org Similarly, solid acid catalysts like Montmorillonite (B579905) K-10 can promote the stereoselective reaction of imines with ethyl diazoacetate, yielding cis-aziridines exclusively. organic-chemistry.orgnih.gov
Three-component reactions have also been developed. Xing and coworkers reported a stereoselective three-component synthesis of 1,4-disubstituted tetrahydroisoquinolines starting from N-sulfonylaziridines, arenes, and aldehydes, demonstrating the utility of pre-formed aziridines in MCRs. mdpi.com Other protocols build the aziridine ring directly; for instance, a one-pot reaction of terminal alkynes, carbodiimides, and sulfonyl azides catalyzed by copper(I) oxide can generate N-sulfonylazetidin-2-imines, which are four-membered ring analogues. nih.govsemanticscholar.org
Asymmetric Synthesis of Chiral N-Sulfonylaziridines
The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of asymmetric methods for synthesizing chiral aziridines. These strategies can be broadly categorized into enantioselective approaches using chiral catalysts and diastereoselective methods.
Enantioselective Aziridination using Chiral Catalysts
Catalytic enantioselective aziridination of alkenes is one of the most direct methods for producing optically active aziridines. beilstein-journals.org This involves the transfer of a nitrene group from a nitrogen source to an alkene, guided by a chiral transition-metal catalyst. A variety of metals, including rhodium, copper, manganese, and cobalt, have been successfully employed. beilstein-journals.orgclockss.org
Recent advancements have focused on expanding the scope of these reactions to include challenging unactivated terminal alkenes. For example, a planar chiral rhodium(III) indenyl catalyst has been developed for the enantioselective aziridination of such alkenes, demonstrating broad functional group tolerance and high enantioselectivity. nih.govacs.org Dirhodium(II) carboxylates, such as Rh₂(S-TCPTTL)₄, have also been used to catalyze the aziridination of alkenes with [N-(4-nitrophenylsulfonyl)imino]phenyliodinane, achieving high yields and enantiomeric excess, particularly with substrates like 2,2-dimethylchromene. clockss.org
The choice of catalyst, nitrene precursor, and solvent is crucial for achieving high enantioselectivity. clockss.orgrsc.org
Table 1: Examples of Enantioselective Aziridination with Chiral Catalysts
| Alkene Substrate | Catalyst | Nitrene Source | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 2,2-Dimethylchromene | Rh₂(S-TCPTTL)₄ | [N-(4-nitrophenylsulfonyl)imino]phenyliodinane | 98 | 94 | clockss.org |
| Styrene | Cu(I)-BINAP complex | Trimethylsilyldiazomethane | - | up to 72 (cis) | rsc.org |
| Unactivated Terminal Alkenes | Planar Chiral Rh(III) Indenyl Catalyst | Hydroxylamine derivative | up to 77 | up to 95 | acs.org |
Diastereoselective Aziridination Strategies
Diastereoselective methods control the stereochemical outcome of the reaction by using a chiral substrate or a chiral auxiliary. These strategies are particularly useful for synthesizing specific diastereomers of substituted aziridines.
One powerful approach involves the reaction of chiral N-sulfinylimines with organometallic reagents or ylides. The sulfinyl group acts as a potent chiral director. For example, the addition of Grignard reagents to chiral α-chloro N-tert-butanesulfinyl ketimines affords N-sulfinyl 2,2-disubstituted aziridines with excellent diastereomeric ratios (up to 98:2 dr) and high enantiomeric excess (>98% ee). rsc.orgrsc.org The stereoselectivity in this case is rationalized by the coordinating effect of the α-chloro atom. rsc.orgrsc.org
Another strategy is the substrate-controlled aza-Darzens reaction, which can achieve good diastereoselectivity. dicp.ac.cn Furthermore, the reaction of N-sulfonylimines with chiral sulfonium (B1226848) ylides derived from camphor (B46023) can proceed with high stereoselectivity under phase-transfer conditions, proving effective even for challenging aliphatic aldimine and ketimine substrates. dicp.ac.cn This ylide-based pathway provides exclusive cis selectivity, explained by a [2+2] cycloaddition intermediate. dicp.ac.cn
By employing a chiral substrate, such as an aziridine in a single enantiomeric form, subsequent reactions like ring-opening alkylations can proceed with high diastereoselectivity (up to 30:1 dr). nih.gov
Kinetic Resolution Approaches for N-Sulfonylaziridines
Kinetic resolution has emerged as a powerful strategy for obtaining enantiomerically enriched N-sulfonylaziridines from racemic mixtures. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched aziridine from the product.
Various catalytic systems have been successfully employed for the kinetic resolution of N-sulfonylaziridines, primarily through asymmetric ring-opening reactions. thieme-connect.com Chiral Lewis acids, in particular, have proven effective. For instance, a highly efficient kinetic resolution of racemic 2-acyl-3-aryl-N-tosylaziridines has been achieved using a chiral N,N′-dioxide–lanthanum complex as the catalyst. acs.orgnih.govacs.org In this system, 2-mercaptobenzothiazoles act as sulfur nucleophiles, leading to the formation of enantioenriched β-amino thioethers and leaving behind the unreacted aziridine with high enantiomeric excess (ee). acs.orgnih.govacs.org The selectivity factors (s), a measure of the reaction's efficiency in discriminating between enantiomers, were reported to be as high as 55. acs.org
Copper(I) complexes with chiral diphosphine ligands represent another successful class of catalysts. nih.govacs.org These have been used in the Lewis acid-catalyzed [3+2] annulation of indoles with 2-aryl-N-tosylaziridines. nih.govacs.org This method provides chiral pyrroloindolines with multiple stereogenic centers in high yields and excellent stereoselectivity. nih.govscribd.com Similarly, copper-catalyzed Friedel-Crafts alkylation of indoles with 2-aryl-N-sulfonylaziridines, using a (S)-Segphos ligand, also proceeds via a kinetic resolution to afford indole-substituted chiral 2-arylethylamines. mdpi.com
Furthermore, chiral phosphoric acids (CPAs) have been utilized as organocatalysts for the apparent hydrolytic ring-opening of racemic aziridines. rsc.org This method, which employs water as a nucleophile, operates through a regiodivergent parallel kinetic resolution (PKR), yielding a variety of enantioenriched aromatic or aliphatic amino alcohols with high yields and enantiomeric ratios. rsc.org
The table below summarizes representative examples of kinetic resolutions of N-sulfonylaziridines.
| Catalyst System | Nucleophile/Reaction Type | Aziridine Substrate | Products | Ref. |
| Chiral N,N′-dioxide/La(OTf)₃ | 2-Mercaptobenzothiazole | Racemic 2-acyl-3-aryl-N-tosylaziridines | Enantioenriched β-amino thioethers and aziridines | acs.org |
| Copper(I)/Chiral Diphosphine | Indole ([3+2] Annulation) | Racemic 2-aryl-N-tosylaziridines | Chiral pyrroloindolines | nih.gov |
| Chiral Phosphoric Acid (CPA) | Water (Hydrolytic Ring-Opening) | Racemic Aziridines | Enantioenriched β-amino alcohols | rsc.org |
| Cu(I)/(S)-Segphos | Indole (Friedel-Crafts) | Racemic 2-aryl-N-sulfonylaziridines | Indole-substituted chiral 2-arylethylamines | mdpi.com |
Sustainable and Green Chemistry Approaches in Aziridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of N-sulfonylaziridines to minimize environmental impact, reduce waste, and improve safety. Key developments include solvent-free methodologies, the use of benign solvents, and innovative polymerization techniques.
Development of Solvent-Free and Microwave-Assisted Methodologies
Solvent-free and microwave-assisted syntheses offer significant advantages by reducing reaction times, often increasing yields, and eliminating the need for potentially hazardous organic solvents. tandfonline.comnih.gov
One-pot, microwave-assisted reactions have been developed for synthesizing chiral N-sulfonylaziridines from chiral amino alcohols and sulfonic chlorides. researchgate.net This approach dramatically reduces the reaction time from 24 hours to just 30 minutes while achieving high yields (84–93%) and minimizing byproducts. researchgate.net Microwave irradiation has been shown to improve efficiency in various cyclocondensation and cycloaddition reactions leading to N-heterocycles. rsc.org
Solvent-free reactions, often conducted at elevated temperatures or under microwave irradiation, represent a particularly green approach. tandfonline.com For example, the reaction of imines with ethyl diazoacetate catalyzed by montmorillonite K-10, a solid acid, proceeds under solvent-free conditions at room temperature to produce cis-aziridines in high yields and short reaction times. mdpi.com Another method describes the synthesis of N-sulfonylimines, precursors to aziridines, from aldehydes and primary sulfonamides under solvent- and catalyst-free conditions, affording products in short reaction times and high yields. tandfonline.com
A notable solvent- and catalyst-free method involves the modification of hyperbranched polyethyleneimines (PEI) through the ring-opening of N-sulfonyl aziridines under melt conditions in an open flask. kaust.edu.sarsc.orgrsc.org This atom-economical process yields functionalized PEIs without the need for purification. rsc.org
| Method | Reactants | Conditions | Advantages | Ref. |
| Microwave-Assisted Synthesis | Chiral amino alcohols, Sulfonic chlorides | Microwave, 0.5 h | Reduced reaction time (from 24 h), improved yields (84-93%) | researchgate.net |
| Solid-Acid Catalysis | Imines, Ethyl diazoacetate | Montmorillonite K-10, Solvent-free, Room temp. | High yields, short reaction time, mild conditions | mdpi.com |
| Catalyst-Free Synthesis | Aldehydes, Primary sulfonamides | Solvent- and catalyst-free | Short reaction times, high yields, no auxiliary substances | tandfonline.com |
| Melt Polymerization | Hyperbranched PEI, N-sulfonyl aziridines | Solvent- and catalyst-free, Melt, Open-flask | Atom-economical, no purification needed | kaust.edu.sarsc.org |
Utilization of Environmentally Benign Solvents
Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is a cornerstone of green chemistry. Water and ionic liquids (ILs) have been explored as alternative media for N-sulfonylaziridine synthesis and polymerization.
Water has been used as a solvent for the one-pot transformation of less hindered 2-amino-alcohols to N-tosylaziridines using potassium hydroxide (B78521) (KOH) in a water/dichloromethane system. mdpi.com The development of catalytic asymmetric hydrolytic ring-opening of aziridines using water as a nucleophile is a significant, though challenging, goal in green synthesis. rsc.org
Ionic liquids (ILs) have been investigated as solvents for the anionic ring-opening polymerization (AROP) of N-sulfonylaziridines. acs.orgnsf.gov While imidazolium-based ILs showed limitations, the polymerization of 2-methyl-N-tosylaziridine in the phosphonium (B103445) IL [P₆,₆,₆,₁₄][Tf₂N] was found to be controlled and living. acs.org Although polymerization rates were slower compared to conventional solvents like DMF, the use of ILs opens avenues for polymerizing monomers that are insoluble in traditional media. acs.orgnsf.gov The ability of AROP of sulfonylaziridines to proceed even in wet DMF highlights the robustness of the system and its compatibility with less stringent, greener conditions. nsf.gov
Open-Vessel Catalytic Polymerization of N-Sulfonylaziridines
A significant advancement in the synthesis of poly(N-sulfonylaziridine)s is the development of polymerization methods that can be conducted in vessels open to the atmosphere. This circumvents the need for strict inert-gas techniques typically required for anionic polymerizations, making the process more practical and scalable. sciengine.comresearchgate.net
The key to this development is the use of stable sulfanion initiators, such as xanthates, dithiocarbamates, and thiolates, for the anionic ring-opening polymerization (AROP) of N-sulfonylaziridines. sciengine.comresearchgate.net These initiators are not sensitive to air and moisture, allowing the polymerization to proceed smoothly in an open vessel. sciengine.comresearchgate.net This method yields well-defined polymers with controllable molecular weights and narrow dispersities. sciengine.comresearchgate.net The resulting α-, ω-telechelic poly(N-sulfonyl aziridine) homopolymers and block copolymers can be further functionalized, for example, by converting the end group to a thiol for subsequent thiol-ene click chemistry. sciengine.com
Additionally, a solvent- and catalyst-free method for the ring-opening-polymerization of N-sulfonyl aziridines initiated by hyperbranched polyethyleneimines has been shown to work under open-flask conditions, further exemplifying a green and operationally simple approach to these polymers. kaust.edu.sarsc.org
This open-vessel AROP provides a solid foundation for the large-scale preparation of poly(N-sulfonyl aziridine)s and their derivatives, such as linear polyethyleneimine (PEI), which is a valuable polymer for numerous applications. sciengine.com
Reactivity and Mechanistic Investigations of N Sulfonylaziridines
Nucleophilic Ring-Opening Reactions of N-Sulfonylaziridines
The high ring strain and the polarized nature of the carbon-nitrogen bonds make the aziridine (B145994) ring susceptible to attack by a wide range of nucleophiles. mdpi.comwikipedia.org The presence of the N-benzylsulfonyl group enhances the electrophilicity of the ring carbons, facilitating cleavage of a C-N bond. nih.gov These reactions are powerful tools for creating complex molecular architectures. researchgate.net
Regioselectivity and Stereoselectivity in Ring Opening Processes
The regiochemical and stereochemical outcomes of the ring-opening of 1-(benzylsulfonyl)aziridine are dictated by several factors, including the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. nih.gov Generally, nucleophilic attack occurs at one of the two carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. researchgate.net
In many cases, particularly with "soft" nucleophiles, the reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. The regioselectivity often favors attack at the less sterically hindered carbon atom. For instance, the ring-opening of aziridines with thiols is known to be highly regioselective, with the nucleophile attacking the less substituted carbon. nih.gov However, for substituted N-sulfonylaziridines, particularly those with acyl groups, nucleophilic attack by halides or cyanide can be favored at the more hindered carbon. nih.gov The control of regioselectivity is a critical aspect in the synthetic application of these reactions, allowing for the targeted synthesis of specific isomers. frontiersin.org
Reactivity with Carbon Nucleophiles (e.g., Organolithium Reagents, Organocuprates)
This compound and its derivatives readily react with carbon-based nucleophiles like organolithium reagents and organocuprates. wikipedia.orgsmolecule.com These reactions provide an effective method for forming new carbon-carbon bonds.
Organolithium reagents can react with N-sulfonylaziridines to yield ring-opened products. smolecule.com For instance, N,N-Dimethylaziridine-2-carboxamides react selectively with one equivalent of an organolithium reagent at the amide carbonyl group at low temperatures (−78 °C) to form 2-aziridinylketones. nih.gov A subsequent reaction with another equivalent of an organolithium reagent leads to the formation of symmetrical or unsymmetrical aziridinyl carbinols. nih.gov This highlights that under specific conditions, the functional groups attached to the aziridine ring can be more reactive than the ring itself towards certain organolithium reagents. nih.gov
The table below summarizes the reaction of an N-Boc protected aziridine-2-carboxamide with various organolithium reagents to form aziridinyl ketones, demonstrating the chemoselectivity of the reaction.
Table 1: Reaction of N-Boc-aziridine-2-carboxamide with Organolithium Reagents
| Entry | Organolithium Reagent (R-Li) | Product | Yield (%) |
|---|---|---|---|
| 1 | MeLi | N-Boc-2-acetylaziridine | 65 |
| 2 | n-BuLi | N-Boc-2-pentanoylaziridine | 72 |
| 3 | t-BuLi | N-Boc-2-(3,3-dimethyl-2-oxobutyl)aziridine | 68 |
| 4 | PhLi | N-Boc-2-benzoylaziridine | 79 |
Data derived from studies on N-protected aziridine-2-carboxamides which serve as a model for the reactivity of the aziridine core with organolithium reagents. nih.gov
Reactivity with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiolates)
This compound is susceptible to ring-opening by a variety of heteroatom nucleophiles, including amines, alcohols, and thiolates, providing access to β-functionalized sulfonamides. wikipedia.orgresearchgate.net These reactions are fundamental in synthetic chemistry for introducing nitrogen, oxygen, and sulfur functionalities.
Amines: Aminolysis of aziridines is a common method for the synthesis of 1,2-diamines. wikipedia.org The reaction involves the nucleophilic attack of an amine on one of the ring carbons. Recent electrochemical methods have enabled the coupling of a wide range of primary amines with alkenes to form N-alkyl aziridines, which can then undergo further reactions. nih.govresearchgate.net
Alcohols: Alcoholysis of aziridines leads to the formation of β-amino ethers. wikipedia.org These reactions can be catalyzed by acids. For instance, racemic and chiral aziridine-2-phosphonates undergo regioselective ring-opening with alcohols in the presence of sulfuric acid to yield α-amino-β-alkoxyphosphonates. metu.edu.tr
Thiolates: Thiols and thiolates are effective nucleophiles for opening the aziridine ring, yielding β-aminosulfides. nih.gov The oxidation of thiolates can generate sulfinate anions, which can then be used in subsequent reactions to form sulfones. organic-chemistry.org
The table below illustrates the versatility of nucleophilic ring-opening reactions on the aziridine core.
Table 2: Ring-Opening of Activated Aziridines with Heteroatom Nucleophiles
| Aziridine Type | Nucleophile | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| N-Sulfonylaziridine | Amine | 1,2-Diamine | - | wikipedia.org |
| Aziridine-2-phosphonate | Alcohol | α-Amino-β-alkoxyphosphonate | H₂SO₄ | metu.edu.tr |
| General Aziridine | Thiol | β-Aminosulfide | - | nih.gov |
| N-Alkyl Aziridine | Acetate | β-Amino Acetate | Alkylating Agent (e.g., MeI) | nih.gov |
| N-Alkyl Aziridine | Azide (B81097) | β-Amino Azide | Alkylating Agent (e.g., EtI) | nih.gov |
Cascade and Tandem Ring-Opening/Functionalization Pathways
The reactivity of the aziridine ring can be harnessed in cascade or tandem reaction sequences, where the initial ring-opening event triggers subsequent transformations in a single pot. rsc.org These processes are highly efficient for building molecular complexity from simple starting materials. nih.govrsc.org A reported cascade reaction involves a base-mediated annulation followed by a regioselective aziridine ring-opening to synthesize β-amino ketone derivatives. rsc.orgresearchgate.net Another example is a gold(I)-catalyzed tandem reaction of aziridines with propargyl alcohols, which proceeds through a nucleophilic ring-opening, a 6-exo-dig cyclization, and a double bond isomerization to form morpholine (B109124) derivatives. rsc.orgmdpi.com Palladium-catalyzed cascade reactions of tricyclic aziridines can lead to complex tetracyclic amines through a diverted Tsuji–Trost sequence followed by an intramolecular Diels–Alder reaction. nih.gov
Cycloaddition Reactions Involving N-Sulfonylaziridine Intermediates
Beyond ring-opening reactions, N-sulfonylaziridines are valuable precursors for generating reactive intermediates, such as azomethine ylides, which can participate in cycloaddition reactions.
Generation and Trapping of Azomethine Ylides from N-Sulfonylaziridines
N-substituted aziridines, particularly those with electron-withdrawing groups, can undergo thermal or photochemical electrocyclic ring-opening to form azomethine ylides. wikipedia.orgwikipedia.orgkyushu-u.ac.jp These ylides are 1,3-dipoles that can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov
The ring-opening is stereospecific: thermal reactions proceed via a conrotatory pathway, while photochemical reactions follow a disrotatory path, in accordance with Woodward-Hoffmann rules. wikipedia.orguc.pt The generated azomethine ylides can react with a wide range of dipolarophiles, including alkenes, alkynes, and carbonyl compounds. nih.govrsc.orgnih.gov For example, visible-light-driven photocatalysis can convert aziridines into azomethine ylides, which then react with olefins in a [3+2] cycloaddition. nih.gov
Table 3: [3+2] Cycloaddition of Azomethine Ylides from Aziridines
| Aziridine Precursor | Dipolarophile | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Tosyl-2-arylaziridine | N-Phenylmaleimide | Pyrrolidine (B122466) derivative | Photocatalyst, Visible Light | 85 | nih.gov |
| N-Boc-2-arylaziridine | Dimethyl acetylenedicarboxylate | Dihydropyrrole derivative | Photocatalyst, Visible Light | 94 | nih.gov |
| N-Moc-2,3-diarylaziridine | Benzaldehyde | Oxazolidine (B1195125) derivative | Photocatalyst, Visible Light | 79 | nih.gov |
| 1-Cyclohexyl-2-aroyl-3-phenylaziridine | 1,2,3-Triphenylcyclopropene | 3-Azabicyclo[3.1.0]hexane | Thermal | N/A | rsc.org |
Formal [3+2] and [5+2] Cycloaddition Pathways
N-sulfonylaziridines, including this compound, can act as three-carbon synthons in formal [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. caltech.eduacs.orgacs.org These reactions are typically mediated by a Lewis acid, which activates the aziridine by coordinating to the sulfonyl group, facilitating the cleavage of a carbon-nitrogen bond to form a zwitterionic intermediate. wikipedia.orgacs.orgacs.org This intermediate can then be trapped by a variety of dipolarophiles. wikipedia.org
DFT calculations and experimental studies on N-sulfonylaziridines have shown that the cleavage of the C-N bond is the rate-determining step in these cycloadditions. acs.orgacs.orgresearchgate.net The nature of the sulfonyl protecting group has been found to have a limited effect on the reaction course. acs.orgacs.org
Alkenes, alkynes, nitriles, ketones, and heterocumulenes such as isothiocyanates and carbodiimides have been successfully employed as reaction partners in these cycloadditions. caltech.eduacs.orgresearchgate.netresearchgate.net For instance, the reaction of N-sulfonyl-2-substituted aziridines with alkyl and aryl isothiocyanates, catalyzed by zinc(II) bromide, yields iminothiazolidines with high chemo- and regioselectivity. caltech.edu
While [3+2] cycloadditions of N-sulfonylaziridines are well-documented, formal [5+2] cycloaddition pathways are less common but represent a powerful method for the synthesis of seven-membered rings. ugr.esscribd.compku.edu.cn For example, rhodium-catalyzed [5+2+1] cycloadditions involving vinylcyclopropanes and carbon monoxide have been developed, although specific examples with this compound are not extensively detailed in the literature. pku.edu.cn
Table 1: Examples of [3+2] Cycloaddition Reactions with N-Sulfonylaziridines
| Aziridine Reactant | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Allyl isothiocyanate | ZnBr2 | Iminothiazolidine | caltech.edu |
| N-Sulfonylaziridines | Alkenes | Lewis Acid | 1-Azaspiro[4.n]alkanes | acs.orgacs.org |
| N-Sulfonyl-2-arylaziridines | Aryl isocyanates | Alkali metal iodide | Iminazolidinones | caltech.edu |
| N-Tosylaziridines | Nitriles | Bi(OTf)3 | Imidazolines | researchgate.net |
Radical Reactions and Aziridine Group Transfer Strategies
N-aziridinyl radicals are reactive intermediates that can be generated from N-sulfonylaziridines under specific conditions. thieme-connect.denih.gov One method involves the reductive activation of N-pyridinium aziridines, derived from their corresponding N-sulfonylated precursors, to generate transient N-aziridinyl radicals. nih.gov These radicals have been characterized by spin-trapped EPR spectroscopy. nih.gov
Another approach to generating nitrogen-centered radicals involves the homolysis of N-haloaziridines, which can be prepared from NH-aziridines. thieme-connect.de While not directly from this compound, the desulfonylation to the free NH aziridine provides a pathway to these radical precursors. acs.orgresearchgate.net The generation of aziridine N-carbonyl radicals has also been studied, which can subsequently lose carbon monoxide to form carbamoyl (B1232498) radicals. csic.es
DFT studies suggest that the N-aziridinyl radical possesses a planar structure with the unpaired electron residing in a p-orbital, leading to electrophilic reactivity. nih.gov
Once generated, N-aziridinyl radicals can participate in intermolecular additions to olefinic substrates, enabling the transfer of the intact aziridine ring. nih.gov This strategy provides a novel disconnection for aziridination chemistry, complementing traditional nitrene transfer reactions. nih.gov
For example, N-aziridinyl radicals generated under mild photochemical conditions have been shown to add to styrenyl olefins. nih.gov In the presence of oxygen, this leads to 1,2-hydroxyaziridination products. nih.gov The electrophilic nature of these radicals favors addition to more nucleophilic alkenes. acs.org This approach has been demonstrated for a variety of aziridine precursors, including the simplest unsubstituted fragment. nih.gov
The intermolecular atom transfer radical addition (ATRA) of various compounds to olefins can be mediated by photoredox catalysis, a strategy that could potentially be adapted for aziridinyl radical transfer. nih.gov
Generation and Characterization of N-Aziridinyl Radicals
Metal-Catalyzed Transformations and Rearrangements
The strained C-N bonds of N-sulfonylaziridines are susceptible to oxidative addition to low-valent transition metal centers. nih.govliverpool.ac.ukwikipedia.org This process involves the formal insertion of the metal into the C-N bond, increasing the metal's oxidation state and coordination number by two. wikipedia.orglibretexts.orglibretexts.org This step is often a key feature in catalytic cycles. wikipedia.org
Nickel complexes have been shown to react with N-tosylaziridines via oxidative addition to form azametallacyclobutane complexes. nih.gov Stereochemical studies using deuterated aziridines have demonstrated that this oxidative addition proceeds with inversion of stereochemistry at the carbon atom. nih.gov
The reverse reaction, reductive elimination, can regenerate the aziridine ring from the metallacycle. nih.govwikipedia.orglibretexts.org This process also occurs with inversion of stereochemistry. nih.gov These oxidative addition and reductive elimination pathways are fundamental to various cross-coupling reactions involving aziridines, such as Suzuki and Negishi couplings, which allow for the formation of new carbon-carbon bonds. liverpool.ac.ukmdpi.com For instance, palladium-catalyzed Suzuki-Miyaura arylation of 2-arylaziridines provides a route to enantioenriched 2-arylphenethylamine derivatives. mdpi.com
Table 2: Metal-Catalyzed Reactions Involving Oxidative Addition/Reductive Elimination
| Aziridine Substrate | Metal Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| N-Tosylaziridines | Ni(0) complex | Oxidative Addition | Azametallacyclobutane | nih.gov |
| Azametallacyclobutane | O2 (oxidant) | Reductive Elimination | N-Tosylaziridine | nih.gov |
| N-Sulfonylaziridines | Ni catalyst | Negishi Cross-Coupling | Ring-opened products | liverpool.ac.uk |
| 2-Arylaziridines | Pd/NHC catalyst | Suzuki-Miyaura Arylation | 2-Arylphenethylamines | mdpi.com |
Metal-catalyzed reactions can also induce ring expansion and rearrangement of N-sulfonylaziridines, leading to the formation of larger heterocyclic systems. researchgate.netdntb.gov.uaarkat-usa.org These transformations often proceed through the initial activation of the aziridine by the metal catalyst, which can act as a Lewis acid. arkat-usa.org
For example, copper-catalyzed Current time information in Birmingham, GB.rsc.org-sigmatropic rearrangement of vinyl aziridines can lead to the formation of dihydropyrroles. arkat-usa.org Palladium-catalyzed three-component domino reactions involving N-tosylaziridines, 2-iodophenol, and isocyanides have been developed to synthesize seven-membered 1,4-benzoxazepine (B8686809) derivatives. mdpi.com
Furthermore, Lewis acid-catalyzed dynamic kinetic asymmetric transformations (DyKAT) of racemic N-sulfonylaziridines have been reported. nih.gov Using a copper(I)-chiral BINAP catalyst, racemic 2-aryl-N-sulfonylaziridines undergo stereoconvergent [3+2] annulations with aldehydes and indoles, as well as Friedel-Crafts type reactions, to produce a variety of chiral heterocycles with high enantioselectivity. rsc.orgnih.govrsc.org These reactions proceed via C-N bond cleavage of the aziridine ring. rsc.orgnih.govrsc.org
Oxidative Addition and Reductive Elimination Pathways
Detailed Mechanistic Elucidation of N-Sulfonylaziridine Reactions
The reactivity of N-sulfonylaziridines, including this compound, is largely dictated by the strain of the three-membered ring and the electron-withdrawing nature of the sulfonyl group. This activation facilitates ring-opening reactions with a wide array of nucleophiles. Understanding the detailed mechanisms of these transformations is crucial for predicting reaction outcomes and designing new synthetic methodologies. Mechanistic investigations typically involve a combination of spectroscopic analysis of intermediates, kinetic studies to identify the slowest step of the reaction, and isotope labeling experiments to probe the nature of bond-breaking and bond-forming events.
Spectroscopic Analysis of Reaction Intermediates
The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. Due to their often transient and reactive nature, this requires specialized techniques. For reactions involving N-sulfonylaziridines, several spectroscopic methods are employed.
Mass spectrometry (MS), particularly when coupled with techniques like electrospray ionization (ESI), is a powerful tool for detecting and investigating the elementary steps of reactions in the gas phase. europa.eu It allows for the identification of catalytic intermediates and complexes formed between the substrate and catalyst. europa.eursc.org For instance, in polymerization reactions of N-sulfonyl aziridines, mass spectrometry is used to characterize the resulting polymer chains, confirming the structure and molecular weight distribution which provides insight into the polymerization mechanism. sciengine.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone for mechanistic studies, although it is typically used to characterize more stable species or the final products. Low-temperature NMR can sometimes allow for the direct observation of less stable intermediates. ru.nl For example, in the organocatalytic ring-opening polymerization of N-sulfonyl aziridines, ¹H NMR spectroscopy is used to monitor the conversion of monomers and the formation of key initiating species, such as the transformation of hydroxyl groups into tosylcarbamate anions which then initiate polymerization. researchgate.net
In cases where radical intermediates are proposed, Electron Paramagnetic Resonance (EPR) spectroscopy, often combined with spin-trapping techniques, is the definitive method for their detection and characterization. beilstein-journals.org While less common for typical nucleophilic ring-openings, reactions proceeding through single-electron transfer pathways would rely on this technique for mechanistic validation.
The combination of these spectroscopic methods, often supported by computational chemistry, provides a comprehensive picture of the species involved throughout the reaction pathway. europa.eubeilstein-journals.org
Identification of Rate-Determining Steps and Transition State Characteristics
For reactions involving N-sulfonylaziridines, the RDS can vary depending on the specific transformation.
Catalytic Aziridination : In the copper-catalyzed formation of N-sulfonylaziridines from olefins, kinetic experiments have shown that the reaction can be zero-order with respect to the alkene. This indicates that the reaction of the catalyst with the nitrene source to form a reactive metal-nitrene intermediate is the slow, rate-determining step, and the subsequent transfer to the alkene is fast.
Nucleophilic Ring-Opening : In SN2-type ring-opening reactions, the nucleophilic attack on one of the aziridine's ring carbons is typically the RDS. saskoer.ca The step involves the formation of a high-energy transition state before the C-N bond is fully cleaved.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying transition state (TS) characteristics. e3s-conferences.org These calculations provide insights into the geometry and energy of the transition state, which are not directly observable experimentally. For the nucleophilic ring-opening of N-sulfonylaziridines, calculations reveal an SN2-type mechanism where the nucleophile attacks the carbon atom, leading to stereochemical inversion at that center. acs.org
The energy barrier for this step, the activation energy (ΔE‡), is influenced by the nature of the sulfonyl group. While specific data for this compound is not prevalent, studies on analogous compounds show how different electron-withdrawing sulfonyl groups affect reactivity.
| N-Substituent | Substrate | Calculated Activation Energy (ΔE‡, kcal/mol) | Reference Principle |
|---|---|---|---|
| -H (unactivated) | Aziridine | 32.1 | Electron-withdrawing groups on nitrogen lower the activation energy for nucleophilic ring-opening, activating the aziridine ring. acs.org |
| -Ms (Mesyl) | 1-(Methylsulfonyl)aziridine | 7.0 | |
| -Tf (Triflyl) | 1-(Trifluoromethylsulfonyl)aziridine | -2.7 |
These calculations show that strong electron-withdrawing groups like mesyl (Ms) and triflyl (Tf) significantly lower the activation energy barrier for ring-opening compared to an unsubstituted aziridine. acs.org The benzylsulfonyl group is also strongly electron-withdrawing and is expected to similarly activate the aziridine ring towards nucleophilic attack. DFT calculations on the anionic ring-opening polymerization of N-sulfonyl aziridines further support that the methylene (B1212753) carbons of the aziridine ring are the most favorable sites for nucleophilic attack. sciengine.com
Deuterium (B1214612) Kinetic Isotope Effect (D-KIE) Studies
The deuterium kinetic isotope effect (D-KIE) is a powerful tool for probing reaction mechanisms, specifically for determining whether a C-H bond is broken or significantly altered in the rate-determining step. princeton.edu It is expressed as the ratio of the rate constant for the reaction with the light isotope (H) to that with the heavy isotope (D), kH/kD.
Primary KIE : A significant kH/kD value (typically > 2) is observed when a bond to the isotopically labeled hydrogen is broken in the RDS. This is known as a primary KIE. princeton.edu
Secondary KIE : Smaller effects (kH/kD values typically between 0.7 and 1.5) are observed when the C-H bond is not broken but its environment changes during the RDS. wikipedia.org This is a secondary KIE and provides information about changes in hybridization at the carbon center. For example, a change from sp³ to sp² hybridization in the transition state usually results in a normal secondary KIE (kH/kD > 1). wikipedia.org
While specific D-KIE studies on this compound are not widely reported, the principles can be applied to its potential reactions. For instance, in a nucleophilic ring-opening reaction proceeding via an SN2 mechanism, replacing a hydrogen with a deuterium at the carbon atom being attacked would be expected to produce a small, secondary KIE. The value would depend on the precise structure of the transition state.
| Reaction Type / Labeled Position | Expected D-KIE (kH/kD) | Mechanistic Implication | Reference Principle |
|---|---|---|---|
| C-H bond cleavage in RDS (e.g., base-mediated elimination) | ~2-7 | Primary KIE; indicates C-H bond is broken in the rate-determining step. | princeton.edu |
| Nucleophilic attack at a CH₂ group (SN2 ring-opening) | ~1.0 - 1.2 | Normal secondary KIE; consistent with sp³ to sp²-like transition state at the carbon center. | wikipedia.org |
| Reaction where C-H bond is not involved in RDS | ~1.0 | No significant KIE; C-H bond breaking is not rate-limiting. | nih.govnih.gov |
In enzymatic reactions that install the aziridine ring, D-KIE studies have been used to demonstrate that C-H bond cleavage is the initial, rate-limiting step. nih.gov Similarly, for reactions of this compound, a D-KIE study could unequivocally determine the involvement of C-H bond cleavage in the rate-determining step of a given transformation.
Catalysis in N Sulfonylaziridine Chemistry
Transition Metal Catalysis for N-Sulfonylaziridine Synthesis and Transformations
Transition metals, through various mechanistic pathways including Lewis acid activation, oxidative addition, and nitrene transfer, facilitate a wide array of reactions. These include the direct synthesis of N-sulfonylaziridines from alkenes (aziridination) and their subsequent functionalization through ring-opening, cross-coupling, and cycloaddition reactions. The choice of metal catalyst is crucial as it often dictates the regioselectivity and stereoselectivity of the transformation.
Copper-Catalyzed Processes
Copper catalysts are widely utilized in N-sulfonylaziridine chemistry, particularly for ring-opening and cycloaddition reactions. Copper(I) and Copper(II) complexes can act as Lewis acids to activate the aziridine (B145994) ring, making it susceptible to nucleophilic attack.
One notable application is the formal [3+2] cycloaddition of N-sulfonylaziridines with various partners. For instance, copper(I) complexes have been used to catalyze the annulation of 2-aryl-N-tosylaziridines with indoles, providing a direct route to chiral pyrroloindoline structures. researchgate.netscribd.com This process often proceeds via a kinetic resolution, allowing for the synthesis of highly enantioenriched products. acs.org While many examples utilize N-tosylaziridines, the methodology is generally applicable to other N-sulfonyl derivatives like 1-(benzylsulfonyl)aziridine. Copper-catalyzed systems are also effective in diastereoselective [3+2] cycloadditions with silyl (B83357) dienol ethers to form fused carbocyclic pyrrolidines. researchgate.net
These transformations highlight the utility of copper catalysis in constructing complex heterocyclic frameworks from N-sulfonylaziridine precursors.
Table 1: Examples of Copper-Catalyzed Reactions of N-Sulfonylaziridines
| Reaction Type | Catalyst System | Reactants | Product Type | Key Features | Ref. |
|---|---|---|---|---|---|
| [3+2] Annulation | Cu(I)/Chiral Diphosphine | 2-Aryl-N-tosylaziridine, Indole | Pyrroloindoline | High yield and stereoselectivity, Kinetic resolution | researchgate.net |
| [3+2] Cycloaddition | Cu(II)Cl₂ / Poly(pyrazolyl)borate ligand | N-Sulfonylaziridine, Silyl Dienol Ether | Fused Carbocyclic Pyrrolidine (B122466) | Diastereoselective, Access to complex scaffolds | researchgate.net |
| Friedel-Crafts Alkylation | Cu(CH₃CN)₄BF₄ / (S)-Segphos | N-Sulfonylaziridine, Indole | Tryptamine derivatives | Kinetic resolution, High enantioselectivity (up to >99% ee) | acs.org |
Rhodium-Catalyzed Reactions
Rhodium catalysts, particularly dirhodium(II) carboxylates like Rh₂(OAc)₄ and Rh₂(esp)₂, are exceptionally effective for nitrene transfer reactions, providing a direct method for the synthesis of N-sulfonylaziridines from olefins. chemistryviews.orgnih.gov These reactions typically involve the in situ generation of a rhodium nitrenoid species from a nitrogen source, such as a sulfamate (B1201201) or an iminoiodinane, which then transfers the nitrene group to an alkene. chemistryviews.orgnih.gov
The development of chiral rhodium catalysts has enabled highly enantioselective intermolecular aziridinations of a broad range of alkenes, including mono-, di-, and trisubstituted variants. chemistryviews.org For example, using a dirhodium(II) tetracarboxylate catalyst with chiral ligands, aziridines can be obtained in high yields and with excellent enantiomeric excesses (up to 99% ee). chemistryviews.org
Beyond synthesis, rhodium catalysts also mediate transformations of the aziridine ring itself. A notable example is the one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones, which yields valuable 2-vinyl azetidines through the formation of an aziridinium (B1262131) ylide intermediate. dicp.ac.cn
Table 2: Overview of Rhodium-Catalyzed Reactions in N-Sulfonylaziridine Chemistry
| Reaction Type | Catalyst System | Nitrogen Source/Reagent | Substrate | Key Features | Ref. |
|---|---|---|---|---|---|
| Enantioselective Aziridination | Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate, PhI(OPiv)₂ | Styrenes, Aliphatic Alkenes | High yields, up to 99% ee, Broad substrate scope | chemistryviews.org |
| C-H Amination/Aziridination | Rh₂(esp)₂ | TcesNH₂, PhI(O₂CᵗBu)₂ | Alkanes, Alkenes | High catalyst performance, Intramolecular reactions | nih.gov |
| Ring Expansion | Rh₂(OAc)₄ | Vinyl-N-triftosylhydrazone | N-Sulfonylaziridine | Forms 2-vinyl azetidines, Involves aziridinium ylide | dicp.ac.cn |
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to N-sulfonylaziridine chemistry has enabled powerful cross-coupling and functionalization strategies. mdpi.com The ring-opening of aziridines via oxidative addition to a Pd(0) center is a key mechanistic step, forming a π-allyl palladium intermediate that can be trapped by various nucleophiles. mdpi.comnih.gov
A prominent example is the palladium-catalyzed cross-coupling of N-sulfonylaziridines with organoboron reagents (a Suzuki-Miyaura type reaction). This transformation allows for the regioselective and stereospecific arylation of the aziridine backbone. mdpi.comnih.gov The reaction proceeds with inversion of stereochemistry, providing access to enantioenriched β-phenethylamine derivatives from chiral aziridines. mdpi.com Critical to the success of these reactions is the use of sterically demanding phosphine (B1218219) ligands and additives like phenols. nih.gov
Another key transformation is the palladium-catalyzed allylic alkylation, which can be used to form C-C bonds by reacting N-sulfonylaziridines with sources of stabilized carbanions. organic-chemistry.orgrsc.org Furthermore, palladium-catalyzed C(sp³)-H activation has been used to synthesize aziridines from aliphatic amines, which can then be functionalized in a continuous-flow process. d-nb.info
Table 3: Selected Palladium-Catalyzed Reactions of N-Sulfonylaziridines
| Reaction Type | Catalyst System | Nucleophile/Reagent | Product Type | Key Features | Ref. |
|---|---|---|---|---|---|
| Cross-Coupling | Pd(0) / Triarylphosphine | Arylboronic Acid | β-Aryl Amines | Mild conditions, High regioselectivity, Inversion of stereochemistry | nih.gov |
| Ring-Opening Borylation | Pd / P(t-Bu)₂Me | Bis(pinacolato)diboron | β-Aminoalkylboronates | Regioselective, Stereo-invertive, Forms C-B bond | rsc.org |
| Allylic C-H Alkylation | Pd(II) / Sulfoxide Ligand | 1,3-Dicarbonyl Compounds | Allylic Amines | Atom-efficient, Overcomes need for pre-oxidized reagents | mdpi.com |
Nickel-Catalyzed Reactions
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions involving N-sulfonylaziridines. sioc-journal.cn Nickel's ability to engage in single-electron transfer (SET) pathways and its facility in cleaving C-N bonds opens up unique reactivity patterns.
A significant breakthrough is the nickel-catalyzed Negishi cross-coupling of styrenyl N-sulfonylaziridines with organozinc reagents. organic-chemistry.orgprinceton.edu This method, utilizing an air-stable Ni(II) source like NiCl₂·glyme and a simple ligand such as dimethyl fumarate (B1241708), provides β-substituted amines with excellent regioselectivity. organic-chemistry.orgprinceton.edu The reaction is notable for its functional group tolerance and proceeds via a stereoconvergent mechanism where the sulfonamide group directs the C-C bond formation. organic-chemistry.org
More recently, nickel-catalyzed reductive cross-couplings have been developed, including electrochemical methods. nih.govacs.org These reactions can couple aryl aziridines with alkenyl bromides or allylic chlorides using a reducing agent like manganese metal or an electrochemical setup, affording structurally diverse homoallylic amines. nih.govacs.orgresearchgate.net These advances have expanded the scope of accessible amine products from aziridine precursors.
Table 4: Summary of Nickel-Catalyzed Reactions of N-Sulfonylaziridines
| Reaction Type | Catalyst System | Coupling Partner | Product Type | Key Features | Ref. |
|---|---|---|---|---|---|
| Negishi Cross-Coupling | NiCl₂·glyme / Dimethyl fumarate | Organozinc Reagents | β-Substituted Amines | Mild conditions, High regioselectivity, Stereoconvergent | organic-chemistry.orgprinceton.edu |
| Reductive Cross-Coupling | NiBr₂·DME / Chiral Bis(oxazoline) | Alkenyl Bromides | β-Aryl Homoallylic Amines | Electrochemical, Enantioselective, Excellent E-selectivity | nih.gov |
| Reductive Cross-Coupling | NiCl₂(DME) / 6,6'-dimethyl-2,2'-bipyridine | Allylic Chlorides | β-Allyl-substituted Arylethylamines | Uses Mn as reductant, Good functional group tolerance | acs.org |
| Cross-Coupling | Ni(PCy₃)₂Cl₂ | Organozinc Reagents | Arylated products | Effective for C-F bond activation | organic-chemistry.org |
Iron-Catalyzed Reactions
The use of iron, an earth-abundant and low-cost metal, presents a sustainable approach to catalysis. Iron complexes have been successfully employed for both the synthesis and transformation of N-sulfonylaziridines. researchgate.net
Iron-catalyzed aziridination of olefins can be achieved using various iron salts, such as iron(II) triflate, in combination with a nitrene source like (tosyliminoiodo)benzene (PhI=NTs). researchgate.net While early asymmetric versions showed modest enantioselectivity, the use of non-toxic, inexpensive catalysts under simple conditions is a significant advantage. caltech.edu More advanced iron complexes with tetra-NHC ligands have been developed for the stereospecific aziridination between aryl azides and aliphatic alkenes. nih.gov
In terms of transformations, cationic iron complexes are highly efficient catalysts for the aminolysis of meso-N-aryl aziridines. organic-chemistry.org This ring-opening reaction with amine nucleophiles provides valuable 1,2-diamines in excellent yields and is compatible with a range of functional groups. organic-chemistry.org This reactivity highlights the potential of iron catalysts to replace more expensive precious metals in aziridine functionalization. organic-chemistry.org
Table 5: Selected Iron-Catalyzed Reactions in Aziridine Chemistry
| Reaction Type | Catalyst System | Reactants | Product Type | Key Features | Ref. |
|---|---|---|---|---|---|
| Aziridination | Fe(OTf)₂ / Chiral Ligand | Styrene, PhI=NTs | N-Tosylaziridine | Low-cost catalyst, Operationally simple | researchgate.netcaltech.edu |
| Aziridination | D₂-symmetric tetra-NHC Iron Complex | Aryl azide (B81097), Alkene | N-Arylaziridine | Stereospecific, First example with aryl azides and aliphatic alkenes | nih.gov |
| Ring-Opening Aminolysis | FeCl₂(mep) / AgSbF₆ | meso-N-Arylaziridine, Aniline | 1,2-Diamine | Highly efficient, Excellent yields, Broad substrate scope | organic-chemistry.org |
Silver-Catalyzed Transformations
Silver catalysts, typically involving Ag(I) salts, have carved a niche in promoting highly enantioselective aziridination reactions. nih.gov These systems often employ chiral ligands, such as bis(oxazoline) (BOX) ligands, to create a chiral environment around the metal center. nih.govchemrxiv.org
Silver-catalyzed intramolecular aziridinations of homoallylic carbamates and carbamimidates are particularly effective, producing bicyclic aziridines in good yields and with outstanding enantioselectivities (up to 99% ee). nih.govchemrxiv.orgrsc.org The choice of the silver counteranion and ligand structure is critical for achieving high chemo- and enantioselectivity. nih.gov These enantioenriched bicyclic aziridines are versatile intermediates that undergo subsequent nucleophilic ring-opening reactions with high regio- and stereocontrol. nih.gov
In addition to synthesis, silver(I) complexes also catalyze the ring-opening of N-sulfonylaziridines. For example, the enantioselective aminolysis of N-tosylaziridines with various anilines and aliphatic amines can be achieved using a silver(I)/chiral diphosphine complex, providing a practical route to valuable chiral vicinal diamine derivatives. researchgate.net
Table 6: Overview of Silver-Catalyzed Transformations of N-Sulfonylaziridines
| Reaction Type | Catalyst System | Nitrogen Source/Nucleophile | Substrate | Key Features | Ref. |
|---|---|---|---|---|---|
| Intramolecular Aziridination | AgClO₄ / BOX Ligand | Homoallylic Carbamate | Di- and Trisubstituted Alkenes | High yields, up to 92% ee, Forms bicyclic aziridines | nih.gov |
| Intramolecular Aziridination | AgNTf₂ / Indane-BOX Ligand | Tces-protected Carbamimidate | Homoallylic Carbamimidates | High yields, up to 99% ee, Excellent chemoselectivity | chemrxiv.orgrsc.org |
| Enantioselective Aminolysis | Ag(I) / Chiral Diphosphine | Anilines, Aliphatic Amines | N-Tosylaziridine | Kinetic resolution and desymmetrization, Access to chiral diamines | researchgate.net |
Other Metal Catalysts (e.g., Scandium, Zinc, Bismuth, Titanocene)
Beyond the more common transition metals, a variety of other metal catalysts have proven effective in promoting transformations of N-sulfonylaziridines. These catalysts offer unique reactivity profiles for ring-opening, cycloaddition, and rearrangement reactions.
Scandium: Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst for various aziridine transformations. It has been shown to efficiently catalyze the aminolysis of meso-N-phenyl aziridines, providing valuable 1,2-diamines in high yields with just 1 mol% of the catalyst. researchgate.net Furthermore, Sc(OTf)₃ facilitates the intramolecular ring-expansion of N-benzyl-substituted 2-arylaziridines, leading to the formation of 4-substituted tetrahydroisoquinolines. arkat-usa.org In the realm of asymmetric catalysis, a chiral salen–scandium(III) complex catalyzes the (3+2) annulation of 1-sulfonylaziridine-2,2-dicarboxylates with aldehydes. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds through the formation of an azomethine ylide intermediate, yielding optically active oxazolidine (B1195125) derivatives with good to excellent enantioselectivity. beilstein-journals.orgnih.govresearchgate.net
Zinc: Zinc compounds are effective catalysts and reagents in N-sulfonylaziridine chemistry. Zinc(II) halides, such as ZnBr₂, mediate the stereoselective (3+2) cycloaddition of N-sulfonyl-2-arylaziridines with heterocumulenes to form iminothiazolidines. nih.govcaltech.edu In a different approach, organozinc reagents are used in nickel-catalyzed cross-coupling reactions with N-sulfonyl aziridines. organic-chemistry.orgacs.org This method allows for the regioselective synthesis of β-substituted amines under mild, functional-group-tolerant conditions. organic-chemistry.orgacs.orgnsf.gov The combination of a Ni(II) source and a ligand like dimethyl fumarate is crucial for the success of these alkylation reactions. acs.org
Bismuth: Bismuth-based catalysts have also found application in N-sulfonylaziridine chemistry. Bismuth(III) triflate (Bi(OTf)₃) has been employed in the domino C-N/C-S bond formation reaction between N-sulfonylaziridines and 1,4-dithiane-2,5-diol, producing 3,4-dihydro-1,4-thiazines. researchgate.net Additionally, organobismuth compounds, specifically triphenylbismuthonium 2-oxoalkylides, react with N-sulfonylaldimines to generate 3-substituted 2-acyl-1-sulfonylaziridines. acs.org Interestingly, the stereochemical outcome (cis/trans isomer ratio) of the resulting aziridine can be controlled by the choice of base and additives used in the reaction. acs.org
Titanocene (B72419): Titanocene-catalyzed reactions introduce a radical-based approach to aziridine ring-opening. Low-valent titanocene(III) complexes, generated in situ, can catalyze the homolytic cleavage of the C–N bond in N-acylated aziridines. mdpi.comnih.gov This catalytic radical-radical ring opening provides access to higher-substituted radicals that can participate in subsequent reactions like conjugate additions and cyclizations. mdpi.comresearchgate.net More recently, a dual catalytic system involving titanium and nickel has been developed for the branched-selective cross-electrophile coupling of 2-alkyl aziridines with aryl iodides. nih.gov In this process, the titanocene complex is proposed to be responsible for the initial radical ring-opening of the aziridine. nih.gov
Organocatalysis in N-Sulfonylaziridine Transformations
Organocatalysis has emerged as a powerful, metal-free alternative for activating N-sulfonylaziridines, enabling a range of asymmetric transformations and polymerizations under mild conditions.
Chiral phosphoric acids (CPAs) have been successfully employed as Brønsted acid catalysts in the enantioselective desymmetrization of meso-aziridines. Although much of the initial work focused on N-acyl aziridines, the principles are relevant to N-sulfonyl systems. For instance, CPAs catalyze the highly enantioselective ring-opening of meso-N-acyl aziridines with various aromatic thiols, producing chiral β-aminothioethers in high yields. nih.gov A proposed mechanism involves hydrogen-bond activation of both the aziridine's activating group and the incoming nucleophile. nih.gov More recently, a CPA-catalyzed parallel kinetic resolution of racemic 2-acyl- and 2-carbomethoxy-aziridines has been achieved through an apparent hydrolytic ring-opening, providing access to a variety of enantioenriched amino alcohols. rsc.org These studies highlight the potential of CPA catalysis for creating stereogenic centers from prochiral or racemic aziridines.
Organic superbases have proven to be highly effective catalysts for the anionic ring-opening polymerization (AROP) of N-sulfonylaziridines. researchgate.netacs.org These strong, non-nucleophilic bases can deprotonate an initiator, such as N-benzyl-p-toluenesulfonamide, which then initiates the polymerization. researchgate.netacs.org The catalytic activity of various superbases has been shown to be directly proportional to their basicity. researchgate.netacs.org This methodology allows for the synthesis of well-defined, metal-free poly(sulfonylaziridine)s with high molar masses and low dispersity. researchgate.net
| Superbase/Amine Catalyst | Abbreviation | Initiator Example | Monomer Example | Key Finding | Reference |
|---|---|---|---|---|---|
| Phosphazene Base | t-Bu-P4 | N-benzyl-p-toluenesulfonamide | 2-methyl-N-tosylaziridine | Excellent catalytic efficiency, producing well-defined polymers with low dispersity (<1.10). researchgate.netacs.org | researchgate.netacs.org |
| Verkade's Base | TiPP | N-benzyl-p-toluenesulfonamide | 2-methyl-N-tosylaziridine | Demonstrated living/controlled polymerization, though slightly less effective than t-Bu-P4. acs.org | acs.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | N-benzyl-p-toluenesulfonamide | 2-methyl-N-tosylaziridine | Effective catalyst, with activity correlating to its basicity. researchgate.netacs.org | researchgate.netacs.orgresearchgate.net |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | N-benzyl-p-toluenesulfonamide | 2-methyl-N-tosylaziridine | Studied in the AROP of N-sulfonyl aziridines, showing good catalytic activity. researchgate.netacs.org | researchgate.netacs.orgresearchgate.net |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Trimethylsilyl azide | N-sulfonyl aziridines | Used as an organobase for initiating ring-opening polymerization. researchgate.net | researchgate.net |
N-Heterocyclic carbenes (NHCs) serve as potent organocatalysts for the ring-opening polymerization of N-sulfonylaziridines. researchgate.net They have been identified as effective catalysts alongside other systems like hexamethyldisilazide salts and organic superbases. researchgate.netresearchgate.net The polymerization proceeds via an anionic mechanism, where the NHC acts as a highly efficient catalyst for synthesizing linear poly(aziridine)s. This method provides polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net
Amine and Superbase Catalysis
Biocatalysis and Enzyme-Mediated Aziridine Chemistry
The application of enzymes to aziridine chemistry is a rapidly advancing frontier, offering pathways to these strained rings with high selectivity under mild, environmentally benign conditions.
While the chemical synthesis of aziridines is well-established, the discovery of nature's strategies for forming this ring is a more recent development. researchgate.netnih.gov Research has uncovered two primary enzymatic pathways for the biosynthesis of natural products containing an aziridine moiety.
The first pathway involves an intramolecular SN2 cyclization. db-thueringen.de This mechanism is observed in the biosynthesis of natural products like ficellomycin (B1672662) and azinomycin B. db-thueringen.denih.gov The process begins with a vicinal amino alcohol precursor. A sulfotransferase enzyme regioselectively activates the hydroxyl group by transferring a sulfate (B86663) group, which converts it into a good leaving group. db-thueringen.denih.gov The neighboring amino group then performs an intramolecular nucleophilic attack, displacing the sulfate and closing the three-membered aziridine ring. db-thueringen.de
The second identified pathway is a radical-mediated process catalyzed by non-heme iron- and α-ketoglutarate-dependent (Fe(II)/αKG) oxygenases. researchgate.netcmu.edu An enzyme of this class, TqaL, was found to catalyze the aziridination of L-valine to form pleurocybellaziridine. researchgate.net The proposed mechanism involves the enzyme generating a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, initiating a radical process that leads to C-N bond formation and ring closure. researchgate.net
In addition to discovering natural pathways, researchers have engineered enzymes for aziridination reactions. Variants of cytochrome P450 have been designed to catalyze the aziridination of styrenes using tosyl azide as a nitrene source. db-thueringen.de In this system, an intermediate iron nitrenoid, formed from the reaction of the azide with the enzyme's heme center, adds across the double bond to form the aziridine ring. db-thueringen.de More recently, engineered cytochrome P450 variants have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective researchgate.netdb-thueringen.de-Stevens rearrangement. nih.govchemrxiv.org
In Silico Identification of Aziridine-Installing Enzymes
The discovery of enzymes capable of catalyzing aziridination reactions has been significantly advanced by the use of in silico methods, including genome mining and computational screening. nih.govacs.orgsemanticscholar.orgnih.gov These approaches allow for the rapid survey of vast genomic and proteomic databases to identify promising enzyme candidates for installing the aziridine moiety, a valuable synthon in chemical synthesis. nih.govacs.orgresearchgate.net While the biosynthesis of natural products containing aziridine rings has been a primary focus, the identified enzymes and methodologies hold potential for application in the synthesis of N-sulfonylaziridines like this compound.
Genome mining strategies, for instance, leverage the increasing availability of sequence information in public databases to discover novel biosynthetic enzymes. semanticscholar.orgnih.gov Researchers can search for genes encoding enzymes with predicted functionalities related to aziridination, often located within biosynthetic gene clusters (BGCs) responsible for the production of bioactive compounds. semanticscholar.orgresearchgate.net This approach has been successful in identifying enzymes for the biosynthesis of various natural products. researchgate.net
Computational screening, on the other hand, involves the use of computational models to predict the catalytic activity of enzymes towards specific substrates. researchgate.netrsc.orgresearchgate.net This can involve docking studies to assess substrate binding and mechanistic modeling to evaluate reaction barriers. researchgate.netrsc.orgresearchgate.net For example, a computational study on the underlying reactivity of iron tetra-NHC complexes for C2 + N1 aziridination catalysis involved the construction of a library of 18 unique complexes and a computational screening of the reaction barriers. researchgate.net
A notable example of the successful application of in silico methods is the identification of mononuclear non-heme iron enzymes with potential aziridine-installing functionality. nih.govacs.orgnih.gov In this research, computational methods were employed to pinpoint candidate enzymes, which were subsequently validated through in vitro reconstitution of their enzymatic activity. nih.govacs.orgnih.gov Mechanistic studies revealed that an iron(IV)-oxo species initiates the aziridine ring closure via C-H bond cleavage. nih.govacs.orgnih.gov
Furthermore, the evolution of existing enzymes, such as cytochrome P450, through site-saturation mutagenesis and screening has been shown to yield variants with improved aziridination activity and enantioselectivity. acs.org While these studies often focus on different nitrogen sources, the principles of enzyme discovery and engineering are applicable to the development of biocatalysts for the synthesis of N-sulfonylaziridines.
The table below summarizes key findings from research on the in silico identification of aziridine-installing enzymes.
| Research Focus | Enzyme Class/System | Computational Method | Key Findings |
| Identification of aziridinase functionality | Mononuclear non-heme iron enzymes | In silico identification | Identified enzymes capable of aziridination; elucidated a mechanism involving an iron(IV)-oxo species and C-H bond cleavage. nih.govacs.orgnih.gov |
| Aziridination catalysis | Iron tetra-NHC complexes | Computational screening | A library of 18 unique complexes was screened to evaluate reaction barriers for the rate-determining step. researchgate.net |
| Olefin aziridination | Cytochrome P450BM3 variant | Site-saturation mutagenesis and screening | An evolved enzyme variant demonstrated significantly improved azide utilization and high (S)-selectivity for aziridination. acs.org |
| Cycloaddition of CO2 with aziridines | Metal-substituted HKUST-1 MOFs | Computational screening (M06-2X//B3LYP level) | The ring-opening of aziridine was identified as the rate-determining step, and several metal-substituted MOFs were predicted to have superior catalytic ability compared to the original Cu-HKUST-1. rsc.orgresearchgate.netrsc.org |
Applications of N Sulfonylaziridines in Advanced Organic Synthesis
Construction of Complex Nitrogen-Containing Heterocycles
The strained aziridine (B145994) ring serves as a valuable precursor for ring expansion reactions, enabling the synthesis of larger, more complex heterocyclic systems. By carefully selecting reaction conditions and partners, the three-membered ring can be expanded to four-, five-, six-, and even seven-membered aza-heterocycles.
The one-carbon ring expansion of N-sulfonylaziridines provides a direct route to substituted azetidines, which are four-membered nitrogen heterocycles found in numerous biologically active compounds. magtech.com.cn A general and efficient method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This reaction proceeds via nucleophilic attack of the ylide on the aziridine ring, followed by ring closure to furnish the corresponding 1-arenesulfonylazetidines. organic-chemistry.org More advanced methods include biocatalytic approaches, where engineered enzymes, such as variants of cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a organic-chemistry.orgorganic-chemistry.org-Stevens rearrangement, offering exceptional stereocontrol. nih.gov
Pyrrolidines, five-membered nitrogen heterocycles, can also be accessed from N-sulfonylaziridine precursors through ring expansion strategies. A notable example is the rhodium(III)-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes and nitrene sources. nih.gov Mechanistic studies suggest that this transformation proceeds through the initial formation of an N-sulfonylaziridine intermediate. nih.gov Subsequent treatment with a strong acid, such as triflic acid (TfOH), promotes a ring expansion cascade, ultimately yielding the pyrrolidine (B122466) product. nih.gov This method allows for the use of simple alkenes as four-carbon sources for the construction of the pyrrolidine ring.
Table 1: Synthesis of Azetidines and Pyrrolidines from N-Sulfonylaziridines
| Starting Material | Reagent/Catalyst | Product | Key Transformation | Ref. |
| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidine | One-carbon ring expansion | organic-chemistry.org |
| Aziridine | Engineered Cytochrome P450 | Chiral Azetidine | Biocatalytic organic-chemistry.orgorganic-chemistry.org-Stevens rearrangement | nih.gov |
| 1-Hexene + N-Tosylamide | Rh(III) catalyst, then TfOH | N-Tosyl Pyrrolidine | Aziridination followed by acid-promoted ring expansion | nih.gov |
Imidazolidines and their corresponding oxidized forms, imidazolidinones, are five-membered heterocycles containing two nitrogen atoms. These scaffolds can be efficiently synthesized using N-sulfonylaziridines as key starting materials. Copper-catalyzed reactions have proven particularly effective for this purpose. One such method involves the reaction of N-sulfonylaziridines with imines in the presence of a copper catalyst, which smoothly provides a diverse range of 2-substituted imidazolidines with high functional group compatibility. frontiersin.orgnih.gov The proposed mechanism involves coordination of the aziridine to the copper catalyst, followed by nucleophilic ring-opening by the imine and subsequent cyclization. frontiersin.orgnih.gov
Similarly, imidazolidinones can be obtained through the reaction of aziridines with isocyanates. frontiersin.orgnih.gov A nickel-catalyzed cycloaddition of aziridines with isocyanates initially yields iminooxazolidine derivatives, which can isomerize to the more stable imidazolidinone products upon longer reaction times. organic-chemistry.org This transformation highlights the versatility of aziridines in [3+2] cycloaddition strategies for building five-membered di-nitrogen heterocycles. frontiersin.org Furthermore, one-pot methods involving the SN2-type ring-opening of activated aziridines with amines, followed by intramolecular cyclization with an aldehyde, can furnish highly functionalized imidazolidines with excellent stereoselectivity. organic-chemistry.orgorganic-chemistry.org
Table 2: Synthesis of Imidazolidines and Imidazolidinones from Aziridines
| Aziridine Type | Reaction Partner | Catalyst/Reagent | Product | Ref. |
| N-Sulfonylaziridine | Imine | CuBr/Ligand | Substituted Imidazolidine | frontiersin.orgnih.gov |
| N-Sulfonylaziridine | N-Alkylaniline | Copper catalyst / TBHP | Functionalized Imidazolidine | organic-chemistry.org |
| Aziridine | Isocyanate | Nickel catalyst | Imidazolidinone | organic-chemistry.org |
| Activated Aziridine | Amine, then Aldehyde | p-Toluenesulfonic acid | Functionalized Imidazolidine | organic-chemistry.orgorganic-chemistry.org |
The reactivity of aziridines can be harnessed to construct larger ring systems, including seven-membered azepines and six-membered piperidines, through various ring-expansion cascades. researchgate.net The synthesis of fused dihydroazepine derivatives, for instance, can be achieved from substrates that generate a transient 1-imino-2-vinylcyclopropane intermediate. nih.gov This intermediate rapidly undergoes a 1-aza-Cope rearrangement to form the seven-membered azepine ring system in good yields. nih.gov While not starting directly from a pre-formed aziridine, the reaction proceeds through an aziridine-like three-membered ring intermediate.
Other ring-expanded heterocycles, such as dehydropiperidines, have been synthesized via a rhodium-catalyzed ring expansion of aziridines with vinyl diazoacetate carbene precursors. springernature.com This reaction is proposed to proceed through an aziridinium (B1262131) ylide intermediate, which undergoes a pseudo- magtech.com.cnorganic-chemistry.org-sigmatropic rearrangement to expand the three-membered ring to the six-membered dehydropiperidine scaffold. springernature.com A similar rhodium-catalyzed ring expansion between aziridines and N-sulfonyl-1,2,3-triazoles has been reported for the synthesis of dehydropiperazines, another class of six-membered heterocycles. nih.gov These methods showcase the power of transition-metal catalysis to mediate complex rearrangements of aziridine derivatives into larger, synthetically valuable heterocyclic structures. researchgate.net
Formation of Imidazolidines and Imidazolidinones
Stereoselective Synthesis of Chiral Amines and Amino Acid Derivatives
The regio- and stereoselective ring-opening of chiral aziridines is a cornerstone of their application in asymmetric synthesis. scispace.com Nucleophilic attack can be directed to either of the aziridine carbons, leading to the formation of valuable chiral building blocks like β-amino acids and phenethylamines with high fidelity.
β-Amino acids are crucial components of peptidomimetics, natural products, and pharmaceuticals, and N-sulfonylaziridines provide a powerful platform for their synthesis. illinois.eduhilarispublisher.com The ring-opening of N-activated aziridine-2-carboxylates is a classic strategy. scispace.com Nucleophilic attack at the C-3 position of the aziridine ring leads directly to β-amino acid derivatives. scispace.com A variety of nucleophiles can be employed in this transformation, allowing for the introduction of diverse substituents.
A notable method for the direct synthesis of β-amino acids is the nickel-catalyzed carboxylation of aziridines. illinois.edu This reaction demonstrates broad functional group tolerance and provides access to a range of mono-substituted β-amino acids. illinois.edu Additionally, analogues such as β-amino ketones can be synthesized from cyclic N-sulfonyl aldimines. rsc.org This process involves a base-mediated annulation with an α-carbonyl sulfonium (B1226848) salt to form a fused tri-substituted aziridine intermediate, which then undergoes regioselective ring-opening to yield the final β-amino ketone product. rsc.org
Table 3: Synthetic Routes to β-Amino Acids and Analogues from Aziridines
| Precursor/Intermediate | Reagent/Catalyst | Product Type | Key Feature | Ref. |
| Aziridine | CO₂, Nickel catalyst | β-Amino acid | Direct carboxylation | illinois.edu |
| Aziridine-2-carboxylate | Nucleophile | β-Amino acid derivative | C-3 ring-opening | scispace.com |
| Fused Aziridine (from N-sulfonyl aldimine) | Base | β-Amino ketone | Regioselective ring-opening cascade | rsc.org |
Chiral phenethylamines and their derivatives are prevalent structural motifs in a vast number of pharmaceuticals and psychoactive compounds. Chiral aziridines serve as excellent precursors for these molecules. The synthesis of complex phenethylamine (B48288) derivatives, such as the β₂-adrenergic agonist (R,R)-formoterol and the α₁-blocker (R)-tamsulosin, has been accomplished starting from N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov These multi-step syntheses rely on the aziridine ring as a chiral template to establish the required stereochemistry. nih.gov
The general strategy involves the regioselective ring-opening of a chiral aziridine bearing an aryl group. For example, the hydrogenolysis of a C-3 aryl-substituted aziridine can regiospecifically cleave the benzylic C-N bond, leading to a 1,2-amino alcohol or related structure characteristic of the phenethylamine scaffold. scispace.com Similarly, chiral aziridine-2-methanols have been used to stereoselectively synthesize analogues of (L)-homophenylalaninol, which are closely related to chiral phenethylamines. nih.gov These applications underscore the utility of chiral aziridines in providing access to enantiomerically pure and biologically significant amine compounds. scispace.com
Access to Beta-Amino Acids and Analogues
Preparation of Functionalized Aliphatic and Aromatic Amines
1-(Benzylsulfonyl)aziridine serves as a versatile precursor for the synthesis of a wide array of functionalized aliphatic and aromatic amines. The inherent ring strain and the electron-withdrawing nature of the benzylsulfonyl group render the carbon atoms of the aziridine ring highly electrophilic and susceptible to nucleophilic attack. smolecule.com This reactivity facilitates ring-opening reactions with a diverse range of nucleophiles, leading to the formation of N-protected β-functionalized amines. Subsequent removal of the benzylsulfonyl protecting group yields the desired free amines.
Macromolecular Synthesis via Anionic Ring-Opening Polymerization (AROP) of N-Sulfonylaziridines
The anionic ring-opening polymerization (AROP) of N-sulfonylaziridines, including this compound, is a powerful technique for synthesizing well-defined linear polyamines. researchgate.net The sulfonyl group is critical, serving as both an activating group for the monomer and a protecting group for the nitrogen atoms in the resulting polymer backbone. mpg.dersc.org This protection prevents the branching reactions that are characteristic of the cationic ring-opening polymerization (CROP) of unsubstituted aziridines, which leads to hyperbranched structures that are difficult to control. technologypublisher.com
The AROP of N-sulfonylaziridines proceeds via a living polymerization mechanism, initiated by nucleophiles such as azaanions, alkoxides, or organometallic reagents. rsc.orgresearchgate.net The polymerization propagates through a nucleophilic attack of the growing azaanionic chain end on another monomer molecule. rsc.org This living nature is a key advantage, enabling precise control over the polymer's molecular characteristics. uni-mainz.de
Synthesis of Linear Polyethyleneimine (PEI) and Its Derivatives
The AROP of N-sulfonylaziridines provides a robust alternative pathway to linear polyethyleneimine (L-PEI) and its derivatives, which are highly sought after for applications in gene delivery and materials science. researchgate.netacs.org The conventional method for producing L-PEI involves the hydrolysis of poly(2-oxazoline)s, a process that can be difficult to drive to completion and often requires harsh conditions. rsc.org
The AROP strategy involves two main steps:
Polymerization : An N-sulfonylaziridine monomer, such as this compound, is polymerized anionically to produce a linear, soluble poly(N-sulfonylaziridine). technologypublisher.com This polymerization can be carried out at room temperature in a common solvent. technologypublisher.com
Desulfonylation : The sulfonyl protecting groups are subsequently cleaved from the polymer backbone to yield the final linear polyamine. rsc.orgtechnologypublisher.com
This method avoids the formation of highly branched, difficult-to-reproduce PEI that results from CROP, offering access to polymers with improved solubility and more accessible amine groups for further functionalization. technologypublisher.com
Controlled Polymer Architecture and End-Group Functionalization
The living nature of the AROP of N-sulfonylaziridines allows for exceptional control over the polymer architecture. uni-mainz.de Researchers can synthesize polymers with predictable molecular weights and narrow molecular weight distributions (dispersity, Đ < 1.10). rsc.org This level of control is a significant advantage over other polymerization methods. uni-mainz.de
Key architectural controls include:
Block Copolymers : The living azaanionic chain ends remain active after all the initial monomer has been consumed. This allows for the sequential addition of a different N-sulfonylaziridine monomer to create well-defined block copolymers. sciengine.comosti.gov
Star-Shaped Polymers : The use of multifunctional initiators, such as trimesic acid, enables the synthesis of star-shaped poly(N-sulfonylaziridine)s. osti.gov
End-Group Functionalization : The choice of initiator directly determines the functionality of the α-end of the polymer chain. sciengine.comacs.org For example, using functional initiators like those bearing hydroxyl or azido (B1232118) groups allows for the introduction of these specific functionalities. rsc.orgacs.org The ω-end can be functionalized by terminating the living polymerization with a suitable electrophile. This control over chain-end functionality is crucial for subsequent post-polymerization modifications and for designing materials for specific applications, such as drug-polymer conjugates or surface coatings.
Below is a table summarizing various initiators used in the AROP of N-sulfonylaziridines and the resulting polymer characteristics.
| Initiator System | Monomer Example | Polymer Architecture | Key Features |
| Potassium Hexamethyldisilazide (KHMDS) / N-benzyl methanesulfonamide | 2-methyl-N-tosylaziridine | Linear Homopolymer | Controlled molecular weight, narrow dispersity. sciengine.com |
| Potassium Ethylxanthate | 2-methyl-N-tosylaziridine | α,ω-Telechelic Linear Polymer | Tolerant to air and water; allows for open-vessel polymerization; introduces a convertible thiol precursor at the α-end. sciengine.com |
| Benzoic Acid / MTBD (Organocatalyst) | 2-methyl-N-tosylaziridine | Linear, Star, Graft | Metal-free synthesis; high control; allows use of functional carboxylic acid initiators. acs.org |
| BuN(K)Ts / Sequential Monomer Addition | pTs-MeAz then SES-MeAz | Diblock Copolymer | Synthesis of block copolymers with segments that can be selectively deprotected. osti.gov |
Derivatization and Post-Synthetic Functionalization of N-Sulfonylaziridines
The polymers derived from N-sulfonylaziridines offer significant opportunities for further chemical modification. These transformations can be performed either by removing the protecting group to unmask the reactive amine backbone or by utilizing functional groups incorporated during the polymerization process.
Selective Cleavage of Sulfonyl Protecting Groups
The removal of the sulfonyl protecting group from the poly(N-sulfonylaziridine) backbone is a critical step to obtain the final linear polyamine, yet it remains a significant challenge. mdpi.comresearchgate.net The sulfonamide bond is notoriously stable, often requiring harsh conditions for cleavage, which can be incompatible with other functional groups in the polymer or lead to chain degradation. acs.orgresearchgate.net
Several methods have been explored for the desulfonylation of poly(N-sulfonylaziridine)s:
Acidic Conditions : Strong acids can be used to hydrolyze the sulfonamide bond, but this method is often harsh. mpg.dersc.org
Reductive Cleavage : Reagents such as alkali metal naphthalides can effectively remove the sulfonyl groups. mpg.de
Nucleophilic Cleavage : Specific nucleophiles can displace the sulfonyl group. For example, sodium thiomethoxide has been used for the deprotection of poly(oNsAz). rsc.org For polymers containing specialized sulfonyl groups like (2-(trimethylsilyl)ethyl)sulfonyl (SES), milder cleavage can be achieved with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). osti.gov
The development of milder and more selective deprotection strategies is an active area of research, as it is key to unlocking the full potential of these polymers for biomedical applications where biocompatibility is paramount. acs.org
Introduction of Diverse Functional Groups and Subsequent Transformations
The controlled synthesis afforded by AROP allows for the precise placement of functional groups, which can be used as handles for extensive post-synthetic modifications. This versatility enables the creation of highly complex and functional macromolecular architectures. acs.org
Methods for introducing functionality include:
Functional Initiators : As discussed, using an initiator with a desired functional group installs that group at the α-terminus of every polymer chain. acs.org
Functional Monomers : The copolymerization with N-sulfonylaziridine monomers bearing pendant functional groups (e.g., alkenes) incorporates these functionalities along the polymer backbone. researchgate.net
Post-Polymerization Modification : Functional groups at the chain ends or along the backbone can be transformed using high-efficiency reactions, often referred to as "click chemistry." For example, α-end groups can be converted into thiols, which can then be modified via thiol-ene reactions with a wide range of alkene-containing molecules, attaching groups like poly(ethylene glycol) or benzyl (B1604629) acrylate. researchgate.netsciengine.com This allows for the covalent attachment of bioactive molecules, fluorophores, or other polymer blocks, tailoring the material's properties for specific advanced applications. researchgate.net
Computational Studies on N Sulfonylaziridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively employed to investigate various aspects of N-sulfonylaziridine chemistry, offering a balance between computational cost and accuracy. nanobioletters.com
Elucidation of Reaction Mechanisms, Pathways, and Transition States
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving N-sulfonylaziridines, thereby elucidating detailed reaction mechanisms. For instance, in the palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines with arylboronic acids, DFT studies have rationalized the full catalytic cycle. acs.org These calculations help in identifying key intermediates and transition states, providing a step-by-step understanding of the reaction progress.
One of the primary applications of DFT in this context is the study of ring-opening reactions, which are characteristic of the strained aziridine (B145994) ring. mdpi.comresearchgate.net Computational models can predict whether a reaction proceeds via an S\textsubscript{N}2-type mechanism or through the formation of intermediates like zwitterions or metallacycles. mdpi.com For example, in palladium-catalyzed isomerizations, DFT has been used to assess the feasibility of pathways involving the oxidative addition of the N-tosylaziridine to a Pd(0) complex, leading to an azapalladacyclobutane intermediate. mdpi.com
Furthermore, DFT calculations allow for the exploration of different reaction pathways and the determination of the most favorable one based on the calculated activation energies. In synergistic palladium and Lewis acid-catalyzed reactions, two distinct pathways, one involving initial C-N cleavage and the other initial C-C cleavage, were proposed and evaluated using DFT. mdpi.com Similarly, in the reaction of benzenesulfonyl azides with alkenes to form aziridines, DFT calculations showed that the pathway involving a [3+2] cycloaddition to form a triazoline intermediate is energetically more favorable than the one proceeding through a nitrene intermediate. researchgate.net
The table below summarizes findings from DFT studies on the activation energies of ring-opening reactions for different N-substituted aziridines, highlighting the influence of the sulfonyl group compared to other activating groups.
| N-Substituent | Protective Group | Activation Energy (ΔG‡) of Ring-Opening (kJ/mol) | Reference |
| N-mesyl | Mesyl | +16.3 | mdpi.com |
| N-tosyl | Tosyl | +14.9 | mdpi.com |
| N-(2-picolinoyl) | 2-Picolinoyl | Not specified, but lower than sulfonyl groups | mdpi.com |
This data illustrates that sulfonyl-protected aziridines have a higher activation barrier for ring-opening compared to picolinoyl-protected ones under certain copper-catalyzed conditions. mdpi.com
Investigation of Electronic Structure and Reactivity Descriptors
DFT is also a powerful tool for analyzing the electronic structure of molecules, providing insights into their reactivity. numberanalytics.com Through the calculation of various reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO), electronic chemical potential, and electrophilicity, the behavior of N-sulfonylaziridines in chemical reactions can be predicted and understood. nanobioletters.commdpi.comdergipark.org.tr
The frontier molecular orbital (FMO) theory is particularly useful in this regard. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons (electrophilicity). nanobioletters.compku.edu.cn For 1-(benzylsulfonyl)aziridine, the electron-withdrawing nature of the benzylsulfonyl group significantly lowers the energy of the LUMO, making the carbon atoms of the aziridine ring highly electrophilic and susceptible to nucleophilic attack. smolecule.com
DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. researchgate.net For N-sulfonylaziridines, these maps typically show a high positive potential on the ring carbons, confirming their electrophilic character.
The following table presents conceptual DFT-based reactivity descriptors for a model N-sulfonylaziridine system.
| Descriptor | Definition | Implication for Reactivity |
| HOMO Energy (E\textsubscript{HOMO}) | Energy of the highest occupied molecular orbital. | Higher values indicate greater nucleophilicity. nanobioletters.com |
| LUMO Energy (E\textsubscript{LUMO}) | Energy of the lowest unoccupied molecular orbital. | Lower values indicate greater electrophilicity. nanobioletters.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. researchgate.net |
| Chemical Potential (μ) | μ ≈ (E\textsubscript{HOMO} + E\textsubscript{LUMO}) / 2 | Indicates the tendency of electrons to escape. |
| Chemical Hardness (η) | η ≈ (E\textsubscript{LUMO} - E\textsubscript{HOMO}) / 2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic power of a molecule. nanobioletters.com |
Molecular Dynamics (MD) Simulations
In the context of N-sulfonylaziridines, MD simulations can be used to explore the conformational landscape of the molecule and its complexes with catalysts or other reactants. This is particularly important for understanding polymerization reactions, such as the ring-opening polymerization of N-sulfonylaziridines, where the growing polymer chain can adopt various conformations that influence the reaction's progress. researchgate.netacs.org
While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided search results, the principles of MD are broadly applicable. For instance, simulations could be employed to study the interaction of this compound with a solvent, revealing how solvent molecules arrange around the solute and potentially influence reaction rates and pathways. They can also be used to simulate the approach of a nucleophile to the aziridine ring, providing a dynamic picture of the events leading up to the ring-opening reaction.
Quantum Chemical Studies on Stereoselectivity Origins and Control
Understanding and controlling stereoselectivity is a central theme in modern organic synthesis. Quantum chemical methods, particularly DFT, have proven invaluable in elucidating the origins of stereoselectivity in reactions involving N-sulfonylaziridines. rsc.orgnih.gov
These computational studies can pinpoint the subtle energetic differences between diastereomeric transition states that lead to the preferential formation of one stereoisomer over another. nih.govnih.gov By analyzing the geometries and energies of these transition states, researchers can identify the key steric and electronic interactions that govern stereocontrol.
For example, in the photochemical intramolecular [2+2] cycloaddition reaction catalyzed by a chiral thioxanthone, quantum chemical calculations revealed that the first C-C bond formation is the rate-limiting and selectivity-controlling step. rsc.org Similarly, in the context of aziridination reactions, computational studies have shown how the stereochemistry of the resulting aziridine can be influenced by the nature of the reactants and the reaction pathway, such as whether it proceeds through a concerted or a stepwise mechanism. nih.govnih.gov
Non-adiabatic molecular dynamics (NAMD) simulations have also been used to understand the origin of stereoselectivity in photochemical reactions, revealing how dynamical effects can promote the formation of a specific stereoisomer. chemrxiv.org
In Silico Approaches for Enzyme Mechanism Prediction and Validation
The principles of computational chemistry are also being applied to understand and predict how enzymes might interact with and catalyze reactions of N-sulfonylaziridines. nih.gov While specific studies on this compound are emerging, the in silico approaches are well-established for other systems and can be readily adapted. nih.govfrontiersin.org
These methods often involve docking simulations, where the substrate—in this case, this compound—is computationally placed into the active site of an enzyme to predict its binding mode and affinity. frontiersin.org This can help identify potential enzymes capable of metabolizing or transforming the compound. nih.gov
Following docking, more sophisticated quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In a QM/MM approach, the reactive part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the simulation of the enzymatic reaction itself, providing insights into the catalytic mechanism, the role of active site residues, and the energetics of the reaction pathway. rsc.org
Recent advancements in machine learning and artificial intelligence are also leading to the development of predictive models that can screen large databases of enzymes and predict their potential to catalyze a given reaction. biorxiv.orgunimi.it These models are trained on vast amounts of known enzyme-substrate data and can be used to identify promising enzyme candidates for biocatalytic applications involving N-sulfonylaziridines. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for 1-(Benzylsulfonyl)aziridine, and how is stereochemical control achieved?
- Methodological Answer : A common approach involves Darzens-like reactions, where sulfonyl-substituted precursors (e.g., sulfonyl halides) react with aziridine derivatives under basic conditions. Stereochemical outcomes depend on the electronic and steric effects of substituents. For example, using enantiopure sulfonamides as starting materials can yield stereoisomers with high enantiomeric excess via controlled ring-closing steps (NaH-mediated cyclization) . Solvent choice (e.g., benzene) and temperature also influence isomer ratios, as observed in the synthesis of homologous sulfonylaziridines .
Q. Which spectroscopic techniques are most effective for characterizing this compound and differentiating its isomers?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for distinguishing Z/E isomers. The benzylsulfonyl group induces diamagnetic shielding, causing upfield shifts in vinyl proton signals (e.g., Δδ ≈ 0.2–0.5 ppm for methyl groups in E vs. Z isomers). This phenomenon is corroborated by ¹H and ¹³C NMR data, as shown in studies of structurally analogous compounds . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular composition and functional groups (e.g., sulfonyl S=O stretching at ~1135–1210 cm⁻¹) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Like other aziridines, this compound exhibits alkylating properties, posing mutagenic and cytotoxic risks. Researchers must use inert atmospheres (e.g., N₂/Ar) during synthesis and employ personal protective equipment (PPE) to minimize exposure. Toxicity assessments should follow protocols for aziridine derivatives, including Ames tests for mutagenicity and LC₅₀ assays in model organisms .
Advanced Research Questions
Q. How does the benzylsulfonyl substituent influence the regioselectivity of ring-opening reactions in this compound?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the aziridine ring toward nucleophilic attack, favoring ring-opening at the less hindered carbon. For example, reactions with CO₂ under metal-free conditions (TPPH₂/TBACl catalyst, 125°C) yield oxazolidin-2-ones with >99% selectivity. The sulfonyl group stabilizes transition states via resonance, directing nucleophiles to specific positions . Computational studies (DFT) are recommended to map electronic effects on regioselectivity.
Q. How can contradictions in experimental Z/E isomer ratios during synthesis be resolved?
- Methodological Answer : Discrepancies in isomer ratios may arise from solvent polarity or hydrogen-bonding interactions. For instance, repeating experiments in non-polar solvents (e.g., benzene) versus polar aprotic solvents (e.g., DMF) alters hydrogen-bonding networks, impacting Z/E ratios. Systematic solvent screening and control experiments (e.g., deuterated solvents for NMR tracking) are essential to validate hypotheses .
Q. What advanced strategies enable functionalization of this compound for heterocyclic synthesis?
- Methodological Answer : Coupling reactions with heteroatom-centered nucleophiles (e.g., alkoxides, thiols) exploit the aziridine’s strained ring. For example, 2-(bromomethyl)aziridine derivatives react with sodium alkoxides to form 2-(alkoxymethyl)aziridines, which resist ring-opening under mild conditions. This strategy is ideal for synthesizing aziridine-containing polymers or bioactive heterocycles .
Q. What catalytic systems enhance nitrogen transfer reactions involving this compound?
- Methodological Answer : Transition-metal catalysts (e.g., Pd, Cu) facilitate allylation, arylation, and alkenylation of unprotected aziridines. Electrochemical aziridination of olefins using NH₃ or amines as nitrogen sources has also been reported. Acid-catalyzed ring-opening (e.g., HCl/MeOH) generates β-amino alcohols, which serve as intermediates for natural product synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
